molecular formula C9H4N2O13 B14441611 2,2',2'',2'''-(Carbonyldinitrilo)tetrakis(oxoacetic acid) CAS No. 75325-91-6

2,2',2'',2'''-(Carbonyldinitrilo)tetrakis(oxoacetic acid)

Katalognummer: B14441611
CAS-Nummer: 75325-91-6
Molekulargewicht: 348.13 g/mol
InChI-Schlüssel: NDWLEELRBQZLOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’,2’‘,2’‘’-(Carbonyldinitrilo)tetrakis(oxoacetic acid) is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple oxoacetic acid groups linked through a central carbonyl dinitrilo moiety. It is used in various scientific and industrial applications due to its reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,2’‘,2’‘’-(Carbonyldinitrilo)tetrakis(oxoacetic acid) typically involves the reaction of glyoxylic acid with a suitable amine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: On an industrial scale, the production of 2,2’,2’‘,2’‘’-(Carbonyldinitrilo)tetrakis(oxoacetic acid) involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and minimize by-products. The final product is then purified and tested for quality before being used in various applications .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2’,2’‘,2’‘’-(Carbonyldinitrilo)tetrakis(oxoacetic acid) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxo derivatives, alcohols, amines, and substituted oxoacetic acid derivatives .

Wissenschaftliche Forschungsanwendungen

2,2’,2’‘,2’‘’-(Carbonyldinitrilo)tetrakis(oxoacetic acid) has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2,2’,2’‘,2’‘’-(Carbonyldinitrilo)tetrakis(oxoacetic acid) involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is exploited in various applications, including catalysis and biochemical assays. The pathways involved in its action depend on the specific application and the nature of the target molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison: 2,2’,2’‘,2’‘’-(Carbonyldinitrilo)tetrakis(oxoacetic acid) is unique due to its multiple oxoacetic acid groups and central carbonyl dinitrilo moiety. This structure imparts distinct reactivity and stability compared to similar compounds. For example, glyoxylic acid and oxalic acid have simpler structures and different reactivity profiles. The presence of multiple functional groups in 2,2’,2’‘,2’‘’-(Carbonyldinitrilo)tetrakis(oxoacetic acid) allows for more diverse chemical reactions and applications .

Eigenschaften

CAS-Nummer

75325-91-6

Molekularformel

C9H4N2O13

Molekulargewicht

348.13 g/mol

IUPAC-Name

2-[dioxalocarbamoyl(oxalo)amino]-2-oxoacetic acid

InChI

InChI=1S/C9H4N2O13/c12-1(5(16)17)10(2(13)6(18)19)9(24)11(3(14)7(20)21)4(15)8(22)23/h(H,16,17)(H,18,19)(H,20,21)(H,22,23)

InChI-Schlüssel

NDWLEELRBQZLOB-UHFFFAOYSA-N

Kanonische SMILES

C(=O)(C(=O)O)N(C(=O)C(=O)O)C(=O)N(C(=O)C(=O)O)C(=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.